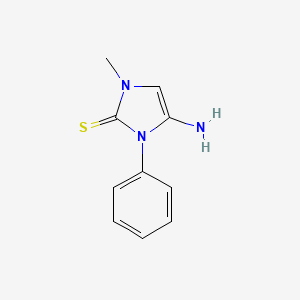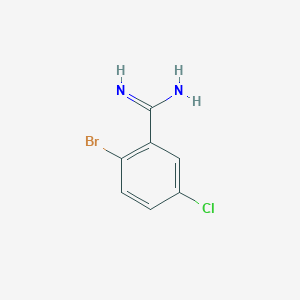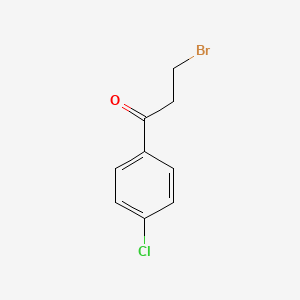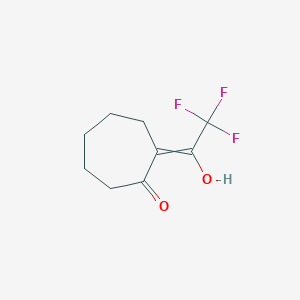
2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-hidroxiciclohept-1-EN-1-YL)etanona es un compuesto orgánico fluorado conocido por sus propiedades químicas únicas. La presencia de grupos trifluorometilo e hidroxicicloheptenilo en su estructura lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales. Su fórmula molecular es C9H11F3O2, y se usa a menudo en investigación debido a su reactividad y estabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,2,2-Trifluoro-1-(2-hidroxiciclohept-1-EN-1-YL)etanona típicamente implica la reacción de ciclohepteno con anhídrido trifluoroacético en presencia de un catalizador. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado. La reacción se puede representar de la siguiente manera: [ \text{Ciclohepteno} + \text{Anhídrido trifluoroacético} \rightarrow \text{2,2,2-Trifluoro-1-(2-hidroxiciclohept-1-EN-1-YL)etanona} ]
Métodos de producción industrial: En entornos industriales, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar el rendimiento y la pureza. El uso de técnicas de purificación avanzadas, como la destilación y la cristalización, asegura la eliminación de impurezas y el aislamiento del compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones: 2,2,2-Trifluoro-1-(2-hidroxiciclohept-1-EN-1-YL)etanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El grupo trifluorometilo se puede sustituir por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, OH-) para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2-hidroxiciclohept-1-EN-1-YL)etanona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia el compuesto por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se está investigando su posible uso como intermedio farmacéutico y sus efectos en los sistemas biológicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2,2,2-Trifluoro-1-(2-hidroxiciclohept-1-EN-1-YL)etanona implica su interacción con objetivos moleculares como enzimas y receptores. El grupo trifluorometilo mejora la lipofilia del compuesto, permitiéndole penetrar las membranas biológicas e interactuar con objetivos intracelulares. El grupo hidroxicicloheptenilo puede formar enlaces de hidrógeno con residuos específicos de aminoácidos, influyendo en la afinidad de unión y la actividad del compuesto.
Compuestos similares:
- 2,2,2-Trifluoro-1-(4-(2-hidroxietil)piperazin-1-yl)etanona
- 1-Trifluoroacetil piperidina
- 2,2,2-Trifluoro-1-(piridin-3-yl)etanamina
Comparación: En comparación con estos compuestos similares, 2,2,2-Trifluoro-1-(2-hidroxiciclohept-1-EN-1-YL)etanona es única debido a su grupo hidroxicicloheptenilo, que imparte propiedades químicas y biológicas distintas
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 1-Trifluoroacetyl piperidine
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(2-hydroxycyclohept-1-EN-1-YL)ethanone is unique due to its hydroxycycloheptenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11F3O2 |
|---|---|
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoro-1-hydroxyethylidene)cycloheptan-1-one |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(14)6-4-2-1-3-5-7(6)13/h14H,1-5H2 |
Clave InChI |
URIKKASMRLYFNU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(C(F)(F)F)O)C(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


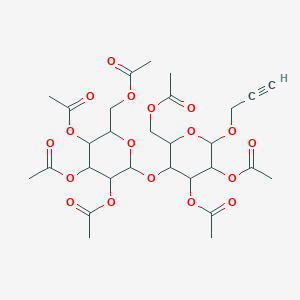
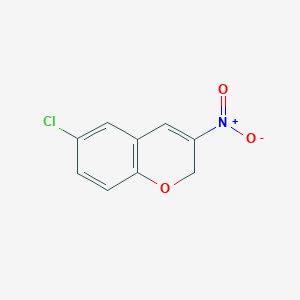
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)

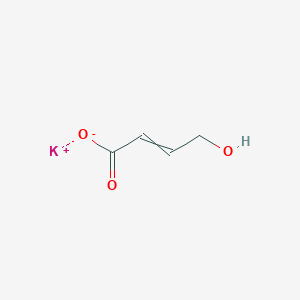

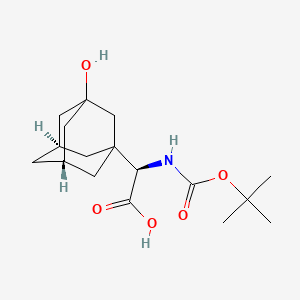
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)

![1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine](/img/structure/B12439342.png)
